7-phenyl-2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-phenyl-2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound featuring a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps. One common method starts with the preparation of the pyrazolopyrimidine core, which is achieved by treating a formimidate derivative with hydrazine hydrate in ethanol
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
7-phenyl-2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
7-phenyl-2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated as a potential CDK2 inhibitor for cancer treatment.
Mechanism of Action
The compound exerts its effects primarily through inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the enzyme from phosphorylating its substrates, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and also exhibit CDK2 inhibitory activity.
Thioglycoside derivatives: These compounds have been shown to have potent cytotoxic activities against various cancer cell lines.
Uniqueness
7-phenyl-2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of functional groups, which confer high potency and selectivity as a CDK2 inhibitor. This makes it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C17H11F3N8 |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
10-phenyl-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C17H11F3N8/c18-17(19,20)13-6-7-26(24-13)9-14-23-16-12-8-22-28(11-4-2-1-3-5-11)15(12)21-10-27(16)25-14/h1-8,10H,9H2 |
InChI Key |
UHTNZXVBCIOXFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)CN5C=CC(=N5)C(F)(F)F |
Origin of Product |
United States |
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